Pent-2-yne-1,5-diamine
Description
Contextualization of Alkyne-Diamine Hybrid Structures in Organic Chemistry
In organic chemistry, molecules containing both an alkyne and a diamine functionality, known as alkyne-diamine hybrid structures, are of significant interest. Alkynes, hydrocarbons with at least one carbon-carbon triple bond, are prized for their rigidity and the diverse reactions they can undergo, such as cycloadditions, hydrogenations, and metal-catalyzed couplings. wikipedia.orgmasterorganicchemistry.comnumberanalytics.commasterorganicchemistry.com The triple bond provides a linear geometry and serves as a reactive handle for constructing more complex molecular architectures. wikipedia.org
Amines, on the other hand, are organic compounds containing nitrogen atoms with a lone pair of electrons, making them basic and nucleophilic. Diamines, with their two amino groups, can act as bidentate ligands in coordination chemistry or as building blocks for polymers and macrocycles. The combination of these two functional groups in one molecule creates a bifunctional reagent with a unique reactivity profile. This allows for the construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. rsc.orgrsc.org
Importance of Pent-2-yne-1,5-diamine as a Synthetic Motif
This compound, with its five-carbon chain, internal alkyne, and terminal primary amines, is a particularly valuable synthetic motif. The internal alkyne offers different reactivity and stereochemical outcomes compared to terminal alkynes. The two primary amine groups provide sites for various chemical transformations, including acylation, alkylation, and condensation reactions.
This specific arrangement of functional groups allows for the synthesis of a variety of heterocyclic compounds. For instance, it can serve as a precursor for the synthesis of substituted piperidones and other nitrogen-containing ring systems through transition metal-catalyzed reactions. researchgate.net The ability to readily form cyclic structures is a cornerstone of its importance in synthetic organic chemistry.
Overview of Current Research Trajectories and Potential Areas of Exploration
Current research involving this compound and related structures is focused on several key areas. One major trajectory is the development of novel catalytic systems to control the regioselectivity and stereoselectivity of its cyclization reactions. rsc.orgrsc.org This includes the use of various transition metals and main group elements to direct the formation of specific heterocyclic products. rsc.orgrsc.orgrsc.org
Another area of active investigation is the use of this compound in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. acs.orgnih.gov The alkyne functionality is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation and materials science applications. acs.orgnih.govacs.org
Potential areas for future exploration include the synthesis of novel polymers and materials with unique properties derived from the incorporation of the this compound unit. Furthermore, its application in the synthesis of complex natural products and medicinally relevant compounds remains a promising avenue for research. The development of more efficient and sustainable synthetic routes to this compound itself is also an ongoing challenge.
Interdisciplinary Relevance of this compound Studies
The study of this compound extends beyond traditional organic synthesis and has significant interdisciplinary relevance. In medicinal chemistry, the heterocyclic scaffolds derived from this compound are of great interest for the development of new therapeutic agents. google.com Nitrogen-containing heterocycles are a common feature in many approved drugs.
In materials science, the ability of this compound to participate in polymerization and cross-linking reactions makes it a candidate for the creation of advanced polymers and functional materials. nih.gov Its rigid alkyne core can impart desirable thermal and mechanical properties to these materials.
Furthermore, in the field of chemical biology, the alkyne group can be used as a chemical reporter for labeling and tracking biomolecules in living systems. This has applications in understanding biological processes at the molecular level. The versatility of this compound ensures its continued importance across a range of scientific disciplines.
Chemical Properties of this compound and Related Compounds
| Property | This compound | Pent-2-yne | Pent-2-yne-1,5-diol |
| Molecular Formula | C5H10N2 nih.gov | C5H8 inchikey.info | C5H8O2 nih.gov |
| Molecular Weight | 98.15 g/mol | 68.12 g/mol inchikey.infochemsrc.com | 100.12 g/mol nih.gov |
| IUPAC Name | This compound nih.gov | Pent-2-yne inchikey.info | Pent-2-yne-1,5-diol nih.gov |
| CAS Number | 134865-49-5 | 627-21-4 chemsrc.com | 1573-65-5 |
Structure
3D Structure
Properties
CAS No. |
847392-18-1 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
pent-2-yne-1,5-diamine |
InChI |
InChI=1S/C5H10N2/c6-4-2-1-3-5-7/h2,4-7H2 |
InChI Key |
SNQQYVXOFSHTPO-UHFFFAOYSA-N |
SMILES |
C(CN)C#CCN |
Canonical SMILES |
C(CN)C#CCN |
Synonyms |
1,5-diamino-2-pentyne |
Origin of Product |
United States |
Synthetic Methodologies for Pent 2 Yne 1,5 Diamine and Its Analogues
Retrosynthetic Analysis Approaches for Pent-2-yne-1,5-diamine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, several logical disconnections can be proposed, leading to different synthetic strategies.
C-N Bond Disconnection: A primary approach involves disconnecting the carbon-nitrogen bonds. This suggests pathways such as the reductive amination of a dicarbonyl precursor (a dialdehyde or diketone) or the nucleophilic substitution of a dihalide or ditosylate with an amine source. This is a common strategy for synthesizing amines. libretexts.org
C-C Bond Disconnection at the Alkyne: Another valid strategy is to disconnect the carbon-carbon bonds adjacent to the alkyne. This leads to two main possibilities:
Alkylation of a Terminal Alkyne: Disconnecting the C3-C4 bond suggests a reaction between a metallated propargyl amine derivative (a three-carbon fragment) and a two-carbon electrophile containing a protected amine.
Coupling Reactions: This approach could involve coupling two smaller fragments to form the central alkyne, a common method for internal alkyne synthesis. organic-chemistry.org
These disconnections form the basis for the synthetic routes discussed in the subsequent sections.
Precursor Chemistry and Starting Material Selection
The choice of starting materials is dictated by the chosen retrosynthetic pathway. Each route requires specific precursors that can be efficiently converted to the target diamine.
Propargylamines are versatile building blocks in organic synthesis. nih.govresearchgate.net A synthetic route based on this precursor involves using a propargylamine derivative as a key intermediate.
Propargylamine (Prop-2-yn-1-amine) itself can be synthesized through various methods, including the reaction of amines with propargyl halides. wikipedia.org More advanced and atom-economical methods include three-component coupling reactions (A³ coupling) involving an aldehyde, an alkyne, and an amine, often catalyzed by transition metals like copper or gold. nih.govorganic-chemistry.org
A plausible route to this compound could involve:
Deprotonation of a protected propargylamine at the terminal alkyne position using a strong base (e.g., n-BuLi or NaNH₂) to form an acetylide.
Alkylation of the resulting acetylide with a suitable two-carbon electrophile containing a protected amine, such as N-(2-bromoethyl)phthalimide.
Deprotection of both amine functionalities to yield the final product.
| Step | Reaction Type | Key Reagents | Purpose |
| 1 | A³ Coupling | Aldehyde, Alkyne, Amine, Cu(I) or Au(III) catalyst | Synthesis of Propargylamine Precursor organic-chemistry.org |
| 2 | Deprotonation | n-BuLi or NaNH₂ | Formation of Nucleophilic Acetylide |
| 3 | C-C Alkylation | N-(2-bromoethyl)phthalimide | Formation of the C5 Carbon Skeleton |
| 4 | Deprotection | Hydrazine (for phthalimide) | Liberation of Primary Amines |
This approach involves the direct alkylation of an amine to form a new C-N bond. While highly effective for producing tertiary amines and quaternary ammonium salts, the direct alkylation of ammonia or primary amines with alkyl halides often leads to a mixture of mono-, di-, and tri-alkylated products due to the increasing nucleophilicity of the product amines. libretexts.org
To achieve selective monoalkylation, more controlled methods are necessary. Modern techniques include iridium-catalyzed amine alkylation, which can selectively form N-arylated aliphatic diamines. researchgate.net Another strategy is radical alkylation of imines under photoredox conditions, which offers a milder alternative to classical nucleophilic addition. organic-chemistry.org
In the context of this compound, a hypothetical route could start from a precursor like 5-chloropent-2-yn-1-amine. The challenge would be the selective introduction of the second amino group at the C5 position without over-alkylation at the existing C1 amine. This would likely require a protection strategy for the C1 amine before amination of the C5 position.
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The process involves two main steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl with an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org This can often be performed as a one-pot reaction. youtube.com
A viable pathway to this compound using this method would start with an alkyne-containing dicarbonyl compound, such as pent-2-yne-1,5-dial. This precursor could then be reacted with an excess of ammonia in the presence of a suitable reducing agent.
Key aspects of this pathway include:
Precursor Synthesis: The pent-2-yne-1,5-dial precursor could potentially be synthesized via the oxidation of pent-2-yne-1,5-diol. nih.gov
Reducing Agents: A variety of reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is selective for the reduction of the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Other common reagents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd). libretexts.orgwikipedia.orgorganic-chemistry.org
| Reducing Agent | Characteristics | Typical Conditions |
| NaBH₃CN | Selective for imines/iminium ions over ketones/aldehydes. masterorganicchemistry.com | Weakly acidic (pH ~5-6) |
| NaBH(OAc)₃ | Mild and selective, does not require pH control. masterorganicchemistry.com | Aprotic solvents (e.g., CH₂Cl₂) |
| H₂/Catalyst (Ni, Pd) | Can reduce other functional groups (alkenes, alkynes). libretexts.org | High pressure, metal catalyst |
Direct Synthesis Techniques
Direct synthesis techniques focus on constructing the core molecular framework efficiently, often by forming key carbon-carbon bonds.
The formation of the internal alkyne is a critical step in the synthesis of this compound. While terminal alkynes can be synthesized via double elimination from dihaloalkanes, internal alkynes require C-C bond formation strategies. libretexts.orglibretexts.org
A highly effective method is the alkylation of a terminal alkyne . This involves the deprotonation of a terminal alkyne with a strong base to form a potent carbon nucleophile (an acetylide anion), which then displaces a halide or other leaving group from an alkyl substrate. youtube.com
For the synthesis of this compound, this could be implemented as follows:
Starting Material: Propargyl alcohol or a protected propargylamine.
Deprotonation: Treatment with a strong base like sodium amide (NaNH₂) or an organolithium reagent to generate the acetylide.
Alkylation: Reaction with a two-carbon electrophile bearing a protected amine or a group that can be converted to an amine (e.g., a nitrile or azide). For example, reacting the acetylide of N-protected propargylamine with 2-bromoacetonitrile.
Reduction and Deprotection: The nitrile group would then be reduced to an amine, followed by deprotection of the first amino group to yield the final product.
This method offers a direct and controlled way to construct the C5 backbone and install the necessary functionalities in a stepwise manner.
Introduction of Amine Functionalities onto Alkynyl Skeletons
The introduction of amine functionalities onto an alkynyl skeleton is a cornerstone of synthesizing compounds like this compound. A primary strategy involves the modification of a precursor molecule that already contains the pent-2-yne backbone. For instance, starting with a diol such as Pent-2-yne-1,5-diol, the hydroxyl groups can be converted into good leaving groups (e.g., tosylates or mesylates) followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.
Another powerful method is the amination of propargyl halides or sulfonates. In a hypothetical synthesis for this compound, a suitable precursor like 1,5-dihalopent-2-yne could undergo double substitution with an amino-group synthon.
The A³-coupling (Aldehyde-Alkyne-Amine) reaction represents a versatile and atom-economical method for preparing propargyl amines. researchgate.net While typically a three-component reaction, its principles can be adapted for the synthesis of more complex molecules. A bifunctional starting material could potentially be used to introduce the two amine groups in a stepwise or one-pot fashion.
Multi-Component Reactions for One-Pot Synthesis
Multi-component reactions (MCRs) offer significant advantages in terms of synthetic efficiency and molecular diversity by combining three or more reactants in a single step. nih.govnih.gov For the synthesis of this compound analogues, MCRs can provide a rapid route to complex structures.
One relevant approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. An alkynyl variant of the Mannich reaction could be envisioned where a terminal alkyne, an aldehyde, and an amine react to form a propargylamine. A strategy for this compound might involve a bifunctional substrate that can undergo a double Mannich-type reaction.
Rhodium-catalyzed three-component reactions of diazo compounds with imines have been shown to produce vicinal diamines with high diastereoselectivity. rsc.org Adapting such a methodology to an alkynyl substrate could provide a novel pathway to substituted this compound derivatives.
| Reaction Type | Reactants | Catalyst | Product | Key Features |
| A³-Coupling | Aldehyde, Alkyne, Amine | Copper(I) or other transition metals | Propargylamine | Atom-economical, versatile for propargylamine synthesis. researchgate.net |
| Mannich Reaction | Alkyne, Formaldehyde, Secondary Amine | Copper(I) | Propargylamine | C-C and C-N bond formation in one step. |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | None | α-Acylamino carboxamide | High structural diversity from simple starting materials. nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods is crucial for accessing enantiomerically pure chiral diamines, which are valuable as ligands in asymmetric catalysis and as building blocks for pharmaceuticals. rsc.orgrsc.org
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org One of the most effective strategies for preparing chiral amines involves the use of Ellman's tert-butanesulfinamide. osi.lv
In this approach, a diketone precursor to this compound could be condensed with (R)- or (S)-tert-butanesulfinamide to form a di-N-sulfinyl-ketimine. Subsequent diastereoselective reduction of the imine functionalities would yield a protected diamine. The chiral auxiliary can then be cleaved under acidic conditions to afford the chiral this compound derivative. The high diastereoselectivity is often rationalized by a six-membered ring transition state where a reducing agent coordinates to both the nitrogen and oxygen of the sulfinyl imine. wikipedia.org
Another widely used class of auxiliaries are oxazolidinones, popularized by David A. Evans. These can be used to control stereocenters in alkylation or aldol reactions of precursors that are later converted to the diamine.
Asymmetric Catalysis for Enantioselective Production
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.govua.es
Metal Catalysis: Transition-metal catalysis is a powerful tool for the asymmetric synthesis of diamines. rsc.org
Palladium-catalyzed allylic amination can be used to prepare enantioenriched allylic amines, which can serve as precursors to diamines. nih.gov
Copper-catalyzed reactions , often employing bis(oxazoline) ligands, have been successful in the enantioselective alkynylation of quinolones to produce precursors for chiral diamines. nih.govacs.org A similar strategy could be envisioned for the synthesis of chiral this compound derivatives by the asymmetric addition of an alkynyl nucleophile to a di-imine substrate.
Rhodium(II)-catalyzed reactions are effective for C-H amination to form aziridines, which can then be opened by an amine nucleophile to yield 1,2-diamines. nih.gov
Organocatalysis: Chiral organocatalysts, such as phosphoric acids and thioureas, have emerged as a major force in asymmetric synthesis. nih.gov These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions. For instance, a chiral phosphoric acid could catalyze the enantioselective ring-opening of a meso-aziridine with an amine nucleophile, a key strategy for producing chiral 1,2-diamines that could be adapted for more complex structures. rsc.org
| Catalytic System | Reaction Type | Ligand/Catalyst Example | Enantiomeric Excess (ee) |
| Copper(I) | Alkynylation | Bis(oxazoline) | Up to 96% |
| Palladium(0) | Allylic Amination | (S,S)-Trost Ligand | >90% |
| Rhodium(II) | Aziridination | Rh₂(esp)₂ | High |
| Organocatalysis | Aziridine Ring-Opening | Chiral Phosphoric Acid (VAPOL) | Good to excellent |
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction parameters such as temperature, concentration, catalyst loading, and solvent is critical for maximizing reaction yield and selectivity. Design of Experiments (DoE) approaches can be systematically employed to elucidate the effects of multiple variables and their interactions, leading to robust and efficient synthetic protocols. mdpi.com
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, the stability of transition states, and the activity of catalysts.
In the synthesis of diamines, solvent polarity can play a significant role. For instance, in palladium-catalyzed allylic amination reactions, solvents like tetrahydrofuran (THF) and dioxane have been shown to be effective. nih.gov For reactions involving charged intermediates or transition states, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might accelerate the reaction rate. Conversely, nonpolar solvents such as toluene or hexane could be preferable for reactions where aggregation of nonpolar reactants is desired.
The effect of the solvent on stereoselectivity can be particularly pronounced. The coordination of solvent molecules to a metal catalyst can alter the steric and electronic environment of the catalytic center, thereby influencing the facial selectivity of an attack on a prochiral substrate. In some cases, the use of deep eutectic solvents (DES) has been shown to not only act as a sustainable reaction medium but also to influence the conversion and selectivity of the reaction. mdpi.com A systematic screening of solvents with varying properties is therefore an essential step in optimizing the synthesis of this compound and its derivatives.
| Solvent | Polarity | Typical Applications | Potential Effects |
| Tetrahydrofuran (THF) | Moderately Polar | Organometallic reactions, Grignard reactions | Good solubility for many organic compounds and organometallic reagents. nih.gov |
| Dichloromethane (DCM) | Polar Aprotic | General purpose solvent for a wide range of reactions | Good solubility for many organic compounds, relatively low boiling point. |
| Toluene | Nonpolar | Reactions requiring higher temperatures | Can favor less polar transition states. |
| Dimethylformamide (DMF) | Polar Aprotic | Nucleophilic substitution reactions | High boiling point, can accelerate S_N2 reactions. |
Catalyst Selection and Loading Optimization
The formation of C-N bonds is a critical step in the synthesis of diamines. Transition-metal catalysis offers powerful tools for such transformations, with catalyst selection being paramount to achieving high yields and selectivity. For analogues of this compound, catalysts based on rhodium, iridium, and palladium are particularly relevant.
Rhodium and iridium catalysts have demonstrated effectiveness in the hydroamination of allylic and homoallylic amines to produce 1,2-, 1,3-, and 1,4-diamines. nih.govacs.org These reactions can proceed with high regio- and chemoselectivity, which would be crucial for constructing the diamine framework. acs.org For instance, iridium catalysts, often used with bidentate phosphine ligands like BINAP, can effectively catalyze intermolecular hydroamination. acs.org Similarly, rhodium-catalyzed C-H amination presents a viable strategy for creating cyclic precursors that can be converted to 1,2- and 1,3-diamines. nih.govnih.gov Palladium-catalyzed reactions are also central to the synthesis of alkynyl amines. nih.govnih.gov The Catellani reaction, for example, can be employed for a palladium-catalyzed ortho C-H amination followed by alkynylation. nih.gov
Optimizing catalyst loading is a critical aspect of process development, aiming to strike a balance between reaction efficiency, cost, and the minimization of side reactions. researchgate.net Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive amounts increase costs and can sometimes promote undesired pathways. The optimal loading is determined empirically for each specific transformation. In many C-N bond-forming reactions, catalyst loading is often in the range of 1-5 mol%. For example, in the visible-light-mediated synthesis of N-arylindoles, doubling the Ru-complex photocatalyst loading from 2 mol% to 4 mol% significantly shortened the reaction time and increased the product yield from 68% to 88%. nih.gov In other cases, such as the N-alkylation of amines via the borrowing hydrogen strategy, catalyst loading as low as 1 mol% for a Nickel complex or 1.5-3 mol% for a Manganese complex has been proven effective. acs.orgbeilstein-journals.org
| Catalyst System | Reaction Type | Catalyst Loading (mol%) | Substrate/Product Type | Reference |
|---|---|---|---|---|
| [Rh₂(oct)₄] | C-H Amination | 2 - 5 | Sulfamate ester → Oxathiadiazinane (1,2-diamine precursor) | nih.gov |
| Ru(bpz)₃₂ | Photocatalytic C-N Bond Formation | 4 | Styryl aniline (B41778) → N-arylindole | nih.gov |
| [(PPh₃)₂NiCl₂] | N-alkylation of amines | 1 | Aromatic amines + Alcohols → Secondary amines | acs.org |
| Bis-NHC-manganese complex | N-alkylation of amines | 1.5 - 3 | Aromatic amines + Alcohols → N-alkylated amines | beilstein-journals.org |
| [Ir(cod)Cl]₂ / BINAP | Hydroamination | Not specified | Allyl amines + Aryl amines → 1,2-Diamines | acs.org |
Purification and Isolation Strategies for Synthetic Products
The purification of diamines, particularly polar and basic compounds like this compound, presents significant challenges. chemicalforums.comreddit.com These molecules tend to exhibit poor solubility in common non-polar organic solvents and can interact strongly with stationary phases in chromatography, often leading to streaking and poor separation on standard silica gel. reddit.com Therefore, specialized strategies are required for their effective isolation.
Chromatography:
Normal-Phase Chromatography: While challenging, silica gel chromatography can be used, but it often requires the addition of a basic modifier to the eluent, such as ammonium hydroxide or triethylamine, to prevent peak tailing. chemicalforums.com Using alternative stationary phases like basic alumina or amino-functionalized silica can also yield better results for the separation of basic compounds. reddit.com
Reversed-Phase Chromatography (RPC): This technique is often more suitable for polar compounds. Polar-modified C18 columns have been developed that show good selectivity and resolution for polar molecules, even with highly aqueous mobile phases. labex.hunih.gov For amines that lack a strong chromophore for UV detection, pre-column derivatization can be employed to facilitate detection and improve separation. sigmaaldrich.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that show little or no retention in reversed-phase systems. biotage.com Using a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water), HILIC can effectively retain and separate highly polar analytes. labex.hubiotage.com
Ion-Exchange Chromatography: This method is highly effective for purifying compounds from complex mixtures, such as fermentation broths. nih.gov Cation-exchange resins can selectively bind the positively charged (protonated) diamine, allowing neutral and anionic impurities to be washed away. The desired product is then eluted by changing the pH or increasing the ionic strength of the eluent. nih.gov
Crystallization and Salt Formation: Crystallization is a powerful purification technique, especially for solid compounds. uct.ac.za For amines that are difficult to crystallize as the free base, conversion to a salt can be an effective strategy. chemicalforums.com Reacting the crude diamine with an acid, such as hydrochloric acid or trichloroacetic acid (TCA), forms a salt that often has different solubility properties and a higher propensity to crystallize. nih.govbeilstein-journals.org This allows the salt to be precipitated or recrystallized from a suitable solvent, leaving impurities behind in the solution. beilstein-journals.org The pure diamine can then be regenerated by neutralization of the isolated salt. The choice of solvent is crucial; for example, 1,3-phenylenediamine has been successfully recrystallized from n-butanol or mixed solvent systems like methanol (B129727)/diethyl ether. researchgate.net
Distillation: For products that are liquid and thermally stable, distillation can be an effective method for purification, particularly on a large scale. It is often used to separate the final diamine product from residual solvents, reagents, and byproducts after the main reaction is complete. google.com
| Technique | Principle | Applicability for this compound & Analogues | Advantages | Disadvantages |
|---|---|---|---|---|
| Normal-Phase Chromatography | Adsorption on a polar stationary phase (e.g., silica, alumina). | Applicable, but often requires basic additives in the eluent to prevent streaking. chemicalforums.com | Well-established, wide range of stationary phases available. | Strong interaction with basic amines can lead to poor separation and product loss. reddit.com |
| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Highly suitable, especially with polar-modified columns for better retention of polar compounds. labex.hunih.gov | Excellent for polar and water-soluble compounds. | Removing water from the final product can be challenging. |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase. | Very effective for highly polar compounds that are not retained in reversed-phase. biotage.com | Excellent retention and separation of very polar analytes. | Requires careful method development and column equilibration. |
| Ion-Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged stationary phase. | Effective for capturing diamines from complex mixtures by using a cation-exchange resin. nih.gov | Highly selective for charged molecules; high capacity. | Requires the product to be charged; elution can require high salt concentrations. |
| Crystallization / Salt Formation | Precipitation of a pure crystalline solid from a saturated solution. uct.ac.za | A very powerful technique, often enhanced by converting the basic diamine to a crystalline salt. beilstein-journals.org | Can provide very high purity product; scalable. | Requires the compound to be a solid; finding a suitable solvent can be difficult. |
Chemical Reactivity and Transformation Pathways of Pent 2 Yne 1,5 Diamine
Reactivity of the Alkyne Moiety
The internal carbon-carbon triple bond in Pent-2-yne-1,5-diamine is a site of high electron density, making it susceptible to a variety of addition and transformation reactions.
Hydration and Hydroamination Reactions
Hydration: The addition of water across the alkyne triple bond, known as hydration, is a fundamental transformation. For internal alkynes like this compound, this reaction typically requires a catalyst, such as mercury(II) salts in aqueous acid. pressbooks.publibretexts.org The initial product is an enol, which is an alcohol attached to a double-bonded carbon. This enol is generally unstable and rapidly tautomerizes to the more stable keto form. libretexts.orgchemistrysteps.com
In the case of an unsymmetrical internal alkyne, hydration can lead to a mixture of two isomeric ketones, as the initial addition of the hydroxyl group can occur on either of the two alkyne carbons. libretexts.orgchemistrysteps.com
| Reactant | Reagents | Intermediate | Product |
| This compound | H₂O, H₂SO₄, HgSO₄ | Enol | Mixture of Ketones |
Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. While not as common as hydration, it is a powerful method for forming enamines and imines. The intramolecular hydroamination of aminoalkynes is a particularly efficient method for synthesizing nitrogen-containing heterocyclic compounds. Given the structure of this compound, intramolecular hydroamination could potentially lead to the formation of cyclic imines.
Cycloaddition Reactions (e.g., [2+2+2] Cyclotrimerization, Click Chemistry)
[2+2+2] Cyclotrimerization: This powerful reaction involves the combination of three alkyne units to form a highly substituted benzene ring. nih.govacs.org Transition metal catalysts, particularly those based on rhodium and manganese, are often employed to facilitate this atom-economical process. nih.govacs.orgnih.gov The cyclotrimerization of alkynes provides a direct route to complex aromatic compounds. rsc.org When applied to molecules with heteroatom substituents like this compound, this reaction can produce valuable substituted anilines and other aromatic amines. acs.org
Click Chemistry: The term "click chemistry" refers to reactions that are high-yielding, wide in scope, and easy to perform. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring. organic-chemistry.org The alkyne moiety of this compound can react with an organic azide in the presence of a copper(I) catalyst to yield a highly functionalized triazole. A ruthenium-catalyzed version of this reaction can produce the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgmdpi.com
| Reaction Type | Reactants | Catalyst | Product |
| [2+2+2] Cyclotrimerization | 3 x Alkyne | Rhodium or Manganese complex | Substituted Benzene |
| Azide-Alkyne Cycloaddition | Alkyne + Azide | Copper(I) or Ruthenium complex | 1,2,3-Triazole |
Metal-Catalyzed Alkyne Functionalization
The alkyne group in this compound can be functionalized through various transition-metal-catalyzed reactions. These reactions are essential for creating complex molecular architectures. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to attach aryl or vinyl groups to the alkyne. Additionally, transition metals can catalyze the addition of various reagents across the triple bond, leading to a wide array of functionalized alkenes. The presence of the amine groups can also influence the outcome of these reactions by coordinating with the metal catalyst.
Reduction and Partial Hydrogenation Pathways
The alkyne can be fully or partially reduced to the corresponding alkene or alkane. The stereochemical outcome of the partial hydrogenation is highly dependent on the reaction conditions.
Partial Hydrogenation (cis-Alkene): The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), allows for the selective reduction of the alkyne to a cis-(Z)-alkene. youtube.comyoutube.com The reaction proceeds via the syn-addition of hydrogen to the alkyne on the catalyst surface. youtube.com
Partial Hydrogenation (trans-Alkene): The reduction of an alkyne to a trans-(E)-alkene can be achieved using a dissolving metal reduction, which typically involves sodium or lithium metal in liquid ammonia at low temperatures. youtube.comyoutube.com This reaction proceeds through a radical anion intermediate.
Full Hydrogenation: Complete reduction of the alkyne to an alkane (pentane-1,5-diamine) can be accomplished using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) under a hydrogen atmosphere. youtube.compearson.com
| Desired Product | Reagents | Stereochemistry |
| (Z)-Pent-2-ene-1,5-diamine | H₂, Lindlar's Catalyst | cis |
| (E)-Pent-2-ene-1,5-diamine | Na, NH₃ (l) | trans |
| Pentane-1,5-diamine | H₂, Pd/C | Not applicable |
Reactivity of the Amine Moieties
The two primary amine groups in this compound are nucleophilic and can participate in a variety of reactions common to primary amines.
Nucleophilic Acyl Substitution Reactions
Primary amines are excellent nucleophiles for attacking the electrophilic carbonyl carbon of carboxylic acid derivatives such as acyl chlorides, anhydrides, and esters. This reaction is known as nucleophilic acyl substitution and is a fundamental method for forming amide bonds. masterorganicchemistry.comyoutube.com
The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com The amine first adds to the carbonyl group to form a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the carbonyl double bond is reformed, resulting in the formation of an amide. youtube.com Given that this compound has two primary amine groups, it can react with two equivalents of an acylating agent to form a diamide.
| Acylating Agent | Leaving Group | Product |
| Acyl Chloride | Cl⁻ | Amide |
| Acid Anhydride | Carboxylate | Amide |
| Ester | Alkoxide | Amide |
Condensation Reactions with Carbonyl Compounds
The primary amine functionalities of this compound readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These acid-catalyzed reactions typically result in the formation of imines, also known as Schiff bases, through the elimination of water. libretexts.orgyoutube.com The reaction is reversible and sensitive to pH; the optimal pH for imine formation is generally around 5. libretexts.org
These condensation reactions are fundamental in the synthesis of more complex molecular architectures. For instance, the reaction with α-dicarbonyl compounds can serve as a key step in the synthesis of certain nitrogen-containing heterocycles. sapub.org
| Reactant | Carbonyl Compound | Product Type | Conditions |
| This compound | Aldehyde (R-CHO) | Di-imine | Acid catalyst, ~pH 5 |
| This compound | Ketone (R-CO-R') | Di-imine | Acid catalyst, ~pH 5 |
| This compound | α-Dicarbonyl | Intermediate for heterocycle synthesis | Various catalysts (e.g., organocatalysts, metal nanoparticles) sapub.orgchim.itnih.gov |
Alkylation and Arylation of Amine Nitrogens
The nucleophilic nature of the primary amine groups in this compound allows for their alkylation and arylation. These reactions involve the formation of new carbon-nitrogen bonds, leading to secondary or tertiary amines, or even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Common alkylating agents include alkyl halides and sulfates, while arylation can be achieved using aryl halides, often in the presence of a palladium or copper catalyst (e.g., Buchwald-Hartwig amination). The reactivity of the amine can be influenced by steric hindrance and the electronic properties of the substituents.
Amide and Sulfonamide Formation
The primary amine groups of this compound react with carboxylic acid derivatives (such as acyl chlorides, anhydrides, or esters) and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. researchgate.net These reactions are robust and widely used in organic synthesis. organic-chemistry.org The formation of amides and sulfonamides can significantly alter the chemical and physical properties of the parent diamine, including its basicity and solubility.
Modern methods for amide bond formation often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amine under mild conditions. researchgate.netescholarship.orgresearchgate.net For sulfonamide synthesis, the reaction of the diamine with a sulfonyl chloride in the presence of a base is a common and efficient method. organic-chemistry.org
| Reagent | Product | Reaction Type |
| Carboxylic Acid Derivative (e.g., Acyl Chloride) | Diamide | Acylation |
| Sulfonyl Chloride | Disulfonamide | Sulfonylation |
Intramolecular Cyclization and Ring-Closing Reactions Involving this compound
The presence of both amine and alkyne functionalities within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. acs.orgnih.gov
Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Quinoxalines)
While direct intramolecular cyclization of this compound itself may be challenging, its derivatives are valuable precursors for heterocyclic synthesis. For example, after condensation with appropriate carbonyl compounds, the resulting intermediates can undergo cyclization to form a variety of heterocyclic systems.
Quinoxalines : The synthesis of quinoxalines and their derivatives is often achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sid.irnih.gov While this compound is an aliphatic diamine, its derivatives could potentially be used in similar condensation strategies to form related heterocyclic structures. A variety of catalysts, including nanoparticles and organocatalysts, can be employed to facilitate these reactions under mild conditions. chim.itnih.gov
Quinolines : The synthesis of quinolines can be achieved through various methods, such as the Skraup, Friedländer, and Combes syntheses, which typically involve the cyclization of aniline (B41778) derivatives. nih.goviipseries.orgmdpi.com The electrophilic cyclization of N-(2-alkynyl)anilines is a modern approach to synthesizing substituted quinolines. nih.gov Derivatives of this compound could potentially be transformed into suitable precursors for quinoline synthesis.
Mechanistic Aspects of Regioselective Cyclization
The regioselectivity of cyclization reactions involving derivatives of this compound is a critical aspect, determining the structure of the final heterocyclic product. The outcome of these reactions is influenced by several factors, including the nature of the substituents, the catalyst employed, and the reaction conditions.
For instance, in the cyclization of acetylenic enamines, thermal conditions can lead to the regioselective formation of pyrrol-3-ones. acs.orgnih.gov The mechanism often involves the intramolecular nucleophilic attack of a nitrogen or carbon atom onto the alkyne, which can be activated by a metal catalyst or thermal energy. The specific mode of cyclization (e.g., endo-dig vs. exo-dig) will dictate the size of the resulting ring.
Macrocyclic Structure Synthesis
The rigid alkyne unit and the two terminal amine groups make this compound an excellent building block for the synthesis of macrocycles. Macrocyclization can be achieved through high-dilution techniques to favor intramolecular reactions over intermolecular polymerization.
Elucidation of Reaction Mechanisms and Intermediates
Kinetic Studies of this compound Transformations
A critical aspect of understanding the reaction mechanisms of a chemical compound involves detailed kinetic studies. Such studies would provide quantitative data on reaction rates, the influence of reactant concentrations, temperature effects, and the determination of activation energies. This information is fundamental to proposing and validating a step-by-step reaction mechanism.
Currently, there are no published kinetic studies specifically focused on the transformations of this compound. Research in this area would be necessary to understand how the electronic and steric properties of the molecule influence its reactivity and to establish the rate-determining steps of its potential reactions.
Identification of Transient Species in Reaction Pathways
The identification of transient species, such as intermediates and transition states, is crucial for confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational modeling are typically employed to detect and characterize these short-lived species.
As with kinetic data, there is a notable absence of research dedicated to identifying the transient species involved in the reaction pathways of this compound. Future research efforts would be required to isolate or computationally model potential intermediates to provide a complete picture of its chemical transformations.
Coordination Chemistry and Ligand Applications of Pent 2 Yne 1,5 Diamine
Chelation Behavior of Pent-2-yne-1,5-diamine with Metal Ions
The chelation of this compound with metal ions is dictated by the interplay of its flexible ethylamine (B1201723) and propylamine (B44156) arms and the centrally located, rigid alkyne unit. The two nitrogen atoms of the primary amine groups are the principal donor sites for forming chelate rings with metal ions.
This compound is expected to primarily function as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two amine groups. This coordination would form a metallacyclic ring. The size and conformation of this chelate ring would depend on the metal ion's size, electronic properties, and preferred coordination geometry.
While bidentate (N,N') chelation is the most probable coordination mode, the possibility of tridentate (N,N',π-alkyne) coordination exists. In such a mode, in addition to the two nitrogen atoms, the alkyne's π-electron density could interact with a suitable metal center. mdpi.com This type of interaction is more likely with soft, electron-rich transition metals that are capable of π-back-donation. researchgate.net Tridentate coordination would likely involve a more constrained geometry for the ligand. Ligands with both amine and alkyne functionalities can exhibit this dual coordination behavior, leading to the formation of stable polynuclear or mononuclear complexes with specific geometries. cardiff.ac.ukresearchgate.net
The coordination geometry of metal complexes with this compound is significantly influenced by its constituent functional groups.
Amine Groups: The two primary amine groups act as strong σ-donors, forming stable coordinate bonds with a wide range of metal ions. As a diamine, it can form a chelate ring, the stability of which is well-established in coordination chemistry (the chelate effect). pearson.com The flexibility of the alkyl chains connecting the amine groups allows the ligand to adapt to the geometric preferences of the metal center, although the internal alkyne imposes significant conformational constraints.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. oncologyradiotherapy.com The resulting complexes can be characterized using various spectroscopic and analytical techniques to elucidate their structure and bonding.
While specific studies on transition metal complexes of this compound are not widely documented, the synthesis of complexes with analogous ligands provides insight. For example, a related ligand, N-(5-pent-2-yne)-1,4,7-triazacyclononane (L''), has been used to synthesize a copper(II) complex, CuL''Cl₂. researchgate.net In this complex, the ligand coordinates to the copper center, demonstrating the viability of forming stable complexes with ligands containing the pent-2-yne functional group. The synthesis involved reacting the ligand with a copper(II) salt. A similar approach could be envisioned for this compound, reacting it with salts of transition metals like copper(II), nickel(II), palladium(II), or platinum(II) to yield the corresponding complexes. researchgate.net
A plausible general synthesis is shown below: this compound + MX₂ → [M(this compound)X₂] (where M = transition metal like Cu, Ni, Pd; X = halide or other anion)
The coordination of this compound to a metal center can be confirmed and studied through various spectroscopic methods.
Infrared (IR) Spectroscopy: Upon coordination, the N-H stretching frequencies of the amine groups are expected to shift to lower wavenumbers due to the donation of electron density to the metal. Similarly, if the alkyne group is involved in coordination, the C≡C stretching frequency (typically around 2200-2260 cm⁻¹) would decrease, and its intensity might increase due to the reduction in bond order and change in polarity upon complexation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons on the carbons adjacent to the nitrogen atoms (α-protons) would likely show a downfield shift upon coordination. In ¹³C NMR, the signals for the α-carbons and the acetylenic carbons would also be affected by the coordination to the metal center.
Table 1: Selected Crystallographic Data for an Analogous Copper(II) Complex, CuL''Cl₂ (L'' = N-(5-pent-2-yne)-1,4,7-triazacyclononane)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Cu-N Bond Lengths (Å) | 2.016(4) - 2.083(4) |
| Cu-Cl Bond Lengths (Å) | 2.253(1) - 2.593(2) |
| Coordination Geometry | Distorted Square Pyramidal |
Data sourced from a study on a related ligand to illustrate typical structural parameters. researchgate.net
This compound as a Ligand in Homogeneous Catalysis
Diamine ligands are widely used in homogeneous catalysis, for example, in hydrogenation and cross-coupling reactions. epfl.chacs.org The incorporation of an alkyne functionality into the diamine backbone, as in this compound, offers the potential for novel reactivity and selectivity in catalytic processes. The alkyne group can influence the steric and electronic environment of the catalytic metal center.
While direct catalytic applications of this compound complexes have not been reported in the reviewed literature, complexes of similar bidentate ligands are active in various catalytic transformations. For instance, palladium complexes of diamines are used in cross-coupling reactions. researchgate.net Furthermore, the activation of alkynes by transition metals is a fundamental step in many organic transformations, including cyclization and addition reactions. researchgate.net A complex of this compound could potentially be employed in reactions where the substrate interacts with the metal center, and the ligand framework, including the non-coordinated alkyne, could play a role in substrate orientation or secondary interactions. The synthesis of heterocycles is often achieved using precursors like 5-aminopent-2-yn-1-ol, where a transition metal activates the alkyne for intramolecular attack by the amine. researchgate.net This highlights the catalytic relevance of the pent-2-yne-amine structure.
Catalytic Activity in Cross-Coupling Reactions
Currently, there is a notable absence of published research specifically detailing the catalytic activity of this compound in cross-coupling reactions. A thorough search of scientific literature and chemical databases did not yield any studies where this compound is utilized as a ligand for catalysts in reactions such as Suzuki, Heck, or Sonogashira couplings. While related N-substituted diamine ligands and other bifunctional compounds are explored in catalysis, the specific catalytic applications for the parent compound, this compound, remain an uninvestigated area.
Heterogeneous Catalysis Incorporating this compound Motifs
Immobilization Strategies for this compound Complexes
There are no documented studies on the immobilization of this compound or its metal complexes onto solid supports. The development of heterogeneous catalysts from this specific ligand, including strategies for its anchoring to materials like silica, polymers, or graphene, has not been reported. General methods for immobilizing metal complexes and other diamines for heterogeneous catalysis are well-established, but these have not been applied to this compound. researchgate.netmdpi.comnih.gov
Recyclability and Stability Studies of Heterogenized Catalysts
Consistent with the lack of research into the heterogenization of this compound complexes, there are no available studies on the recyclability or stability of such catalysts. The performance, leaching, and long-term stability of catalysts derived from this specific diamine have not been investigated.
Pent 2 Yne 1,5 Diamine in Polymer Science and Advanced Material Synthesis
Theoretical Potential of Pent-2-yne-1,5-diamine as a Monomer for Polymeric Architectures
The dual amine and alkyne functionalities of this compound present theoretical pathways for its use as a monomer.
Hypothetical Polyaddition and Polycondensation Pathways
The two primary amine groups of this compound could potentially react with various electrophilic comonomers to form polymers. For instance, in a polycondensation reaction, these amines could react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form polyamides. google.com The resulting polyamide would feature a pent-2-yne unit within its backbone, introducing rigidity and a site for further modification.
Similarly, in polyaddition reactions, the diamine could react with diisocyanates to form polyureas or with diepoxides to create epoxy resins. In each case, the internal alkyne would be preserved in the polymer backbone, offering a latent functional handle.
Table 1: Hypothetical Polycondensation and Polyaddition Reactions with this compound
| Reaction Type | Comonomer | Resulting Polymer | Key Backbone Linkage |
| Polycondensation | Dicarboxylic Acid/Diacyl Chloride | Polyamide | Amide |
| Polyaddition | Diisocyanate | Polyurea | Urea |
| Polyaddition | Diepoxide | Epoxy Resin | β-amino alcohol |
Speculative Role in Ring-Opening Polymerization Initiated by Amine Functionalities
Primary amines are known to act as initiators for the ring-opening polymerization (ROP) of certain cyclic monomers, such as lactones, lactides, and N-carboxyanhydrides (NCAs). Theoretically, the two amine groups of this compound could initiate the polymerization of two separate polymer chains, leading to a telechelic polymer with the pent-2-yne moiety at its core. For example, initiation of lactide polymerization would result in a polylactide with the diamine fragment linking the two polymer chains. The rate and control of such a polymerization would depend on factors like monomer strain, temperature, and the potential use of a co-catalyst.
Theoretical Functionalization of Polymer Backbones with this compound
The unique combination of amine and alkyne groups suggests that this compound could be used to functionalize existing polymers.
Post-Polymerization Modification via Alkyne and Amine Reactivity: A Conceptual View
The alkyne and amine groups on this compound could be used for post-polymerization modifications. For instance, a polymer with pendant acid chloride or activated ester groups could be modified by reacting it with the diamine, attaching the pent-2-yne moiety to the polymer side chain via an amide bond. The remaining alkyne would then be available for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of other molecules. Conversely, the amine groups could react with polymers containing electrophilic groups like isocyanates or epoxides.
Conceptual Grafting of this compound onto Existing Polymer Scaffolds
Grafting involves attaching polymer chains to a main polymer backbone. One could envision a "grafting to" approach where a polymer backbone is first prepared with functional groups that can react with the amines of this compound. For example, a polymer with pendant acyl chloride groups could be reacted with the diamine to attach the molecule. The alkyne group would then serve as a point for further functionalization. Alternatively, in a "grafting from" scenario, the amine groups could theoretically be modified to become initiation sites for polymerization.
Hypothetical Role of this compound in Supramolecular Assembly and Self-Assembling Systems
Supramolecular chemistry relies on non-covalent interactions to form organized structures. The functional groups on this compound could theoretically participate in such assemblies. The amine groups are capable of forming hydrogen bonds, which are fundamental to many self-assembling systems. The alkyne group, while less commonly used for hydrogen bonding, can interact with metal centers or participate in π-stacking interactions, particularly if incorporated into a larger conjugated system. For instance, if used to form a polyamide, the combination of amide hydrogen bonding and potential alkyne interactions could lead to the formation of ordered sheets or fibrous structures.
Hydrogen Bonding Networks in Solid-State Structures
The solid-state structure of molecules like this compound is significantly influenced by the formation of hydrogen bonds. The primary amine groups (–NH₂) act as effective hydrogen bond donors, while the nitrogen atoms themselves can act as acceptors. The alkyne group, though not a classical hydrogen bond acceptor, can participate in weaker C-H···π interactions. nih.gov These interactions collectively guide the self-assembly of the molecules into ordered, three-dimensional crystalline lattices.
The geometry of the this compound molecule, with its five-carbon chain and central linear alkyne, will impose specific steric constraints on the possible hydrogen bonding arrangements. The flexibility of the ethyl and propyl chains connecting the amine groups to the alkyne will allow for some conformational freedom, which could lead to complex and potentially polymorphic crystalline structures. The interplay between the strong, directional N-H···N hydrogen bonds and the weaker, more diffuse van der Waals forces and C-H···π interactions determines the final crystal packing. researchgate.net The study of alkyne-appended cis-diamine platinum(II) compounds has shown the existence of NH:O/NH:Cl hydrogen bonds that contribute to the solid-state arrangement. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in Solid-State this compound
| Donor | Acceptor | Interaction Type | Expected Influence on Structure |
|---|---|---|---|
| N-H (Amine) | N (Amine) | Strong, Directional | Formation of primary structural motifs (chains, sheets) |
| C-H (Alkyl) | π (Alkyne) | Weak, Diffuse | Fine-tuning of molecular packing |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Diamine-Alkyne Linkers
The bifunctional nature of this compound makes it a candidate as an organic linker for the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). cd-bioparticles.net In this context, the diamine functionalities would coordinate to metal ions or clusters (in MOFs) or react with other organic building blocks to form covalent bonds (in COFs), while the alkyne group would be incorporated into the framework's pores.
Metal-Organic Frameworks (MOFs):
In MOF synthesis, the amine groups of this compound can coordinate to metal centers. However, simple diamines are often not sufficient to form robust, porous frameworks. More commonly, amine functionalities are part of a larger, more rigid ligand structure, such as a benzenedicarboxylate. mdpi.com For example, IRMOF-3 is synthesized from 2-amino-1,4-benzenedicarboxylic acid. nih.gov The amine group in such linkers can be used for post-synthetic modification (PSM), where additional functional groups are attached after the framework has been formed. nih.govacs.org
A linker like this compound could be used in a mixed-linker approach or modified to include other coordinating groups like carboxylates. The primary advantage of incorporating the alkyne group is its availability for PSM via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. rsc.org This allows for the precise introduction of a wide variety of functional groups into the MOF pores, tailoring the material for specific applications such as gas storage, separation, or catalysis. rsc.orgacs.org The introduction of alkyne groups into MOF linkers has been shown to enable such post-synthetic modifications. rsc.org
Covalent Organic Frameworks (COFs):
COFs are constructed entirely from organic building blocks linked by strong covalent bonds. wiley.com The amine groups of this compound are well-suited for forming common COF linkages, particularly imine bonds through condensation with aldehydes. wiley.comwiley.com The reaction of a diamine with a poly-aldehyde monomer (e.g., a tri-aldehyde) would lead to the formation of a 2D or 3D COF.
The resulting COF would have its pores decorated with the alkyne moieties from the this compound linker. wiley.com Similar to MOFs, these alkyne groups serve as handles for post-synthetic modification, allowing for the covalent attachment of other molecules. wiley.com This strategy has been used to introduce functional groups that can, for example, modulate the CO₂/N₂ selectivity of the COF. wiley.com The synthesis of COFs often relies on reversible reactions to allow for error correction and the formation of a crystalline structure. wiley.comrsc.org The formation of imine-linked COFs from diamines and aldehydes is a well-established method. acs.orgrsc.org
Table 2: Potential Applications of this compound as a Linker in MOFs and COFs
| Framework Type | Linkage Chemistry | Role of Alkyne Group | Potential Applications |
|---|---|---|---|
| MOF | Coordination of amine to metal center | Post-synthetic modification via click chemistry | Functionalized materials for catalysis, gas separation |
Computational and Theoretical Investigations of Pent 2 Yne 1,5 Diamine
Electronic Structure and Bonding Analysis
A thorough search of scientific databases and computational chemistry literature did not yield specific studies on the electronic structure and bonding of Pent-2-yne-1,5-diamine.
Density Functional Theory (DFT) Calculations for Ground State Properties
No specific Density Functional Theory (DFT) calculations detailing the ground state properties of this compound have been found in the public domain. Such calculations would typically provide insights into the molecule's optimized geometry, electronic energy, and distribution of electron density.
Ab Initio Methods for Molecular Orbital Analysis
Similarly, there is a lack of published research employing ab initio methods to analyze the molecular orbitals of this compound. This type of analysis is crucial for understanding the nature of its chemical bonds, including the carbon-carbon triple bond and the carbon-nitrogen bonds, as well as predicting its reactivity.
Conformational Analysis and Flexibility Studies
Detailed conformational analysis and flexibility studies for this compound are not present in the available literature.
Potential Energy Surface Mapping
No studies mapping the potential energy surface of this compound were identified. This type of computational analysis is essential for understanding the molecule's conformational landscape and identifying its stable conformers.
Influence of Solvation on Conformational Preferences
Research into the influence of different solvents on the conformational preferences of this compound is also absent from the surveyed literature. Solvation models are critical for predicting the behavior of molecules in solution.
Reaction Pathway Modeling and Transition State Analysis
No specific computational studies modeling the reaction pathways or analyzing the transition states involving this compound were found. Such studies are vital for predicting reaction mechanisms and kinetics.
Prediction of Reaction Mechanisms for this compound Transformations
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the plausible reaction mechanisms for the transformations of this compound. As a molecule containing both alkyne and amine functionalities, it is a prime candidate for transition-metal-catalyzed intramolecular reactions. researchgate.netresearchgate.net
One of the most significant predicted transformations is intramolecular cyclization, or hydroamination, which can lead to the formation of five- or six-membered nitrogen-containing heterocycles. The mechanism for such a reaction, often catalyzed by metals like nickel, palladium, or rhodium, typically involves several key steps. researchgate.netrsc.org The catalytic cycle is thought to commence with the coordination of the alkyne's triple bond to the metal center. This coordination activates the alkyne, making it more susceptible to nucleophilic attack. researchgate.net Subsequently, an intramolecular nucleophilic attack by one of the terminal amine groups on the activated alkyne can occur.
This cyclization can proceed via two main pathways:
5-exo-dig cyclization: The nitrogen atom attacks the proximal carbon of the alkyne, leading to a five-membered ring.
6-endo-dig cyclization: The nitrogen atom attacks the distal carbon of the alkyne, resulting in a six-membered ring.
Following the initial cyclization, the resulting organometallic intermediate can undergo further steps, such as migratory insertion and reductive elimination, to release the final heterocyclic product and regenerate the catalyst. acs.orgmdpi.com DFT studies on similar functionalized alkynes have shown that the reaction pathway, including the chemo- and regioselectivity, is heavily influenced by the nature of the metal catalyst, the ligands coordinated to the metal, and the substrate itself. rsc.org For instance, in nickel-catalyzed reactions, the process may start with transmetalation and insertion into the alkyne, followed by isomerization and the stereodetermining cyclization step. acs.orgnih.gov
Another potential transformation is the "alkyne zipper" reaction, where the internal alkyne isomerizes to a terminal alkyne under basic conditions, although this is generally considered a contra-thermodynamic process. researchgate.net Computational models can predict the feasibility of such rearrangements by calculating the stability of intermediates and transition states.
Energetics and Kinetics of Cyclization and Functionalization Reactions
Quantum chemical calculations are essential for quantifying the energetics and kinetics of potential reaction pathways, which allows for the prediction of the most favorable products. researchgate.net By mapping the potential energy surface for a given transformation of this compound, researchers can identify transition states and calculate their corresponding activation energies (ΔG‡). The pathway with the lowest activation barrier is kinetically favored and thus most likely to occur.
For the intramolecular cyclization of this compound, DFT calculations can determine the relative activation barriers for the competing 5-exo-dig and 6-endo-dig pathways. Generally, for terminal alkynes, 5-exo cyclizations are kinetically favored over 6-endo cyclizations according to Baldwin's rules. Computational studies on similar systems confirm that factors like steric hindrance and electronic effects in the transition state dictate the outcome. rsc.org
The table below presents a hypothetical comparison of calculated activation energies for the cyclization of this compound catalyzed by a generic transition metal (M), illustrating how computational data can predict reaction outcomes.
| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| 5-exo-dig Cyclization | Attack by the C1-amine onto the C3 carbon of the alkyne to form a five-membered ring. | 18.5 | Kinetically favored |
| 6-endo-dig Cyclization | Attack by the C1-amine onto the C2 carbon of the alkyne to form a six-membered ring. | 24.2 | Kinetically disfavored |
| Dimerization | Intermolecular reaction between two molecules of this compound. | 29.8 | Less favorable under dilute conditions |
These theoretical calculations provide a quantitative basis for understanding reaction selectivity and can guide the experimental choice of catalysts and reaction conditions to favor the desired product.
Spectroscopic Property Prediction from Computational Models
Computational models are highly effective at predicting various spectroscopic properties, which is crucial for the characterization and identification of newly synthesized compounds. researchgate.net
Vibrational Frequency Calculations for IR and Raman Spectroscopy
The prediction of infrared (IR) and Raman spectra is a standard application of computational chemistry. faccts.de The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a frequency calculation is performed, typically using DFT methods, which computes the second derivatives of the energy with respect to atomic displacements. researchgate.net This analysis yields the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. americanpharmaceuticalreview.com
For this compound, such calculations can predict the characteristic vibrational modes. These theoretical spectra serve as a powerful tool for interpreting experimental data and confirming the molecule's structure. researchgate.netresearchgate.net The table below shows representative predicted vibrational frequencies for key functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|---|
| N-H Stretch | -NH₂ | 3450, 3360 | Medium | Low |
| C-H Stretch (sp³) | -CH₂- | 2945, 2870 | Strong | Strong |
| C≡C Stretch | Alkyne | 2235 | Low | Very Strong |
| N-H Bend (Scissoring) | -NH₂ | 1610 | Medium | Low |
| C-N Stretch | -CH₂-NH₂ | 1080 | Medium | Medium |
The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental values. researchgate.net
Chemical Shift Prediction for Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational models can accurately predict ¹H and ¹³C chemical shifts. mdpi.com The prediction is achieved by calculating the magnetic shielding tensor for each nucleus within the molecule, often using DFT in conjunction with methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
The calculated shielding constants are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm). mdpi.com These predictions account for various electronic effects, including magnetic anisotropy from π-systems like the alkyne bond and steric effects. modgraph.co.ukucl.ac.uk The accuracy of these predictions is often high enough to distinguish between isomers or to confirm structural assignments. mdpi.com
Below is an interactive table of predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃.
| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C1 | -CH₂NH₂ | 2.85 (t) | 41.5 |
| C2 | -C≡C- | - | 80.1 |
| C3 | -C≡C- | - | 78.9 |
| C4 | -CH₂-C≡ | 2.28 (t) | 22.3 |
| C5 | -CH₂NH₂ | 2.91 (t) | 40.8 |
| NH₂ | Amine | 1.45 (s, broad) | - |
These predicted values are invaluable for assigning peaks in experimental spectra and for gaining a deeper understanding of the electronic structure of the molecule. libretexts.org
Molecular Dynamics Simulations of this compound Interactions
While quantum mechanics is ideal for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, solvent interactions, and binding events.
Ligand-Metal Interaction Dynamics
This compound can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable chelate ring. mdpi.com MD simulations are a powerful tool for investigating the dynamics of these ligand-metal interactions. arxiv.org Such simulations can provide insights into the stability of the metal complex, the flexibility of the ligand backbone, and the mechanism of ligand exchange with solvent molecules. arxiv.orgnih.gov
In a typical simulation, the metal-diamine complex is placed in a box of solvent molecules, and its trajectory is calculated over nanoseconds. Analysis of this trajectory can reveal key structural and dynamic parameters. For example, the distribution of metal-nitrogen bond lengths can indicate the rigidity of the coordination sphere, a factor that has been correlated with the properties of metal complexes. rsc.org The simulation can also reveal the conformational preferences of the five-carbon chain and the stability of the chelate ring. arxiv.org
The table below summarizes hypothetical parameters that could be extracted from an MD simulation of a [M(this compound)]²⁺ complex in an aqueous solution.
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| Average M-N Bond Distance | The mean distance between the metal (M) and the coordinating nitrogen atoms. | 2.15 Å |
| M-N Bond Distance Fluctuation (RMSF) | The root-mean-square fluctuation of the M-N bond distance, indicating bond rigidity. | 0.08 Å |
| N-M-N Angle | The angle formed by the two nitrogen atoms and the central metal ion. | 88.5° |
| First Solvation Shell Water Count | The average number of water molecules in the immediate vicinity of the metal ion. | 4 |
| Ligand Binding Free Energy | The calculated free energy change upon binding of the ligand to the metal ion. | -12.5 kcal/mol |
This information is critical for designing ligands for specific applications, such as catalysis or metal ion sequestration, by providing a dynamic picture of the ligand's behavior when coordinated to a metal. rsc.orgosti.gov
Research on Solvation Dynamics of this compound Remains Limited
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations into the solvation dynamics of this compound in various media. While the principles of solvation are well-established, and computational methods are frequently applied to understand solvent effects on chemical compounds, dedicated studies on this particular diamine are not publicly available.
The solvation process, which describes the interaction of solute molecules with solvent molecules, is crucial for understanding reaction mechanisms, chemical stability, and a variety of physicochemical properties. Computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, are powerful tools for elucidating these interactions at a molecular level. diva-portal.org Such studies can provide detailed insights into the structural and energetic changes that occur when a compound is dissolved in a solvent.
For instance, theoretical investigations on other molecules, like ruthenium polypyridyl complexes, highlight the importance of accurately describing solvent effects, often requiring the inclusion of explicit solvent molecules in calculations to reproduce experimental observations. diva-portal.org Similarly, studies on other compounds emphasize that the choice of computational method and the level of theory are critical for obtaining reliable predictions of properties in solution. rsc.org
Despite the availability of these advanced computational techniques, a specific application to this compound's behavior in different solvents has not been reported in the accessible scientific literature. General information regarding the compound, such as its chemical formula (C5H10N2) and molecular weight, is available in chemical databases. nih.gov However, detailed research findings on its solvation dynamics, which would be necessary to construct a thorough and scientifically accurate analysis, are currently absent.
This lack of specific research means that data tables illustrating the solvation properties of this compound in various media cannot be generated without resorting to speculation, which would compromise the scientific integrity of the information. Further experimental and computational research is needed to characterize the solvation dynamics of this compound.
Advanced Spectroscopic and Structural Elucidation Studies of Pent 2 Yne 1,5 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Pent-2-yne-1,5-diamine. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and three-dimensional arrangement of atoms can be established.
The proton (¹H) NMR spectrum is expected to provide key information about the different types of hydrogen atoms in the molecule. The carbon-13 (¹³C) NMR spectrum reveals the electronic environment of each carbon atom, and the nitrogen-15 (B135050) (¹⁵N) NMR spectrum offers direct insight into the amine groups.
¹H NMR: The ¹H NMR spectrum of this compound would display distinct signals for the protons on the methylene (B1212753) groups adjacent to the amine (C1 and C5), the methylene group adjacent to the alkyne (C4), and the amine protons themselves. The protons of the two -NH₂ groups would likely appear as a broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the magnetic anisotropy of the alkyne triple bond.
¹³C NMR: The ¹³C NMR spectrum is particularly powerful for confirming the carbon backbone. Due to the molecule's asymmetry, five distinct carbon signals are expected. The sp-hybridized carbons of the alkyne (C2 and C3) would resonate in a characteristic downfield region (typically 70-90 ppm), clearly distinguishing them from the sp³-hybridized carbons. organicchemistrydata.org The chemical shifts of the methylene carbons would be influenced by their proximity to the electron-withdrawing amine groups and the alkyne.
¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen environments. For this compound, two signals would be expected if the terminal amine groups are in chemically distinct environments, or a single signal if they are equivalent. The chemical shift would be characteristic of primary aliphatic amines. escholarship.org
Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive, based on standard chemical shift values and data from analogous compounds such as 1,5-diaminopentane and pent-2-yne-1,5-diol. nih.govchemicalbook.com
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| 1 | -CH₂-NH₂ | ~2.8 - 3.0 | ~40 - 45 | Triplet (t) |
| 2 | -C≡ | N/A | ~75 - 85 | N/A |
| 3 | ≡C- | N/A | ~80 - 90 | N/A |
| 4 | -CH₂- | ~2.3 - 2.5 | ~15 - 20 | Triplet (t) |
| 5 | -CH₂-NH₂ | ~2.8 - 3.0 | ~40 - 45 | Triplet (t) |
| -NH₂ | Amine | ~1.5 - 3.0 (broad) | N/A | Broad Singlet (br s) |
Two-dimensional (2D) NMR experiments are essential for assembling the full molecular structure by revealing through-bond and through-space correlations. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity of protons. For this compound, COSY would show correlations between the protons on C1 and C2 (if any coupling exists across the amine), and crucially between the protons on C4 and C5, confirming the pentane (B18724) chain fragment. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. rsc.org It would definitively link the proton signals to their corresponding carbon signals listed in the table above, for instance, confirming which proton signal at ~2.9 ppm corresponds to the carbon at ~42 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps to define the molecule's conformation. organicchemistrydata.org For a flexible molecule like this compound, NOESY could reveal through-space interactions between the protons of the terminal amine groups and the methylene groups along the chain, providing insight into its preferred conformations in solution.
Variable Temperature (VT) NMR studies can provide valuable information on dynamic processes occurring on the NMR timescale. researchgate.net
For this compound, VT-NMR could be used to study:
Amine Proton Exchange: The rate of proton exchange on the -NH₂ groups is often temperature-dependent. At low temperatures, this exchange can be slowed, potentially leading to the sharpening of the NH₂ signal and even observation of coupling to adjacent CH₂ protons. escholarship.org
Conformational Dynamics: As the temperature changes, the molecule may favor different conformations. VT-NMR can be used to study the rotation around the C-C single bonds. If a particular conformation is dominant at low temperatures, this might lead to the non-equivalence of protons within a methylene group, which would then become equivalent at higher temperatures as bond rotation becomes faster. acs.orgrsc.org This allows for the determination of the energy barriers for these conformational changes.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would be dominated by the vibrations of the alkyne and amine groups.
Amine Vibrations: The primary amine groups (-NH₂) exhibit several characteristic vibrations. The N-H stretching region (3300-3500 cm⁻¹) is particularly diagnostic, typically showing two bands for a primary amine corresponding to asymmetric and symmetric stretches. bldpharm.com N-H bending (scissoring) vibrations appear in the 1580-1650 cm⁻¹ region. escholarship.org A broad N-H wagging band can also be observed between 665-910 cm⁻¹. escholarship.orgacs.org
Alkyne Vibrations: The C≡C triple bond stretch of an internal, unsymmetrical alkyne gives rise to a weak to medium intensity band in the IR spectrum in the range of 2190-2260 cm⁻¹. rsc.orgrsc.org This vibration is often stronger and more easily observed in the Raman spectrum due to the change in polarizability of the bond.
C-N Vibrations: The C-N stretching of aliphatic amines produces medium to weak bands in the 1020-1250 cm⁻¹ range. escholarship.orgCurrent time information in Bangalore, IN.
Predicted IR/Raman Vibrational Frequencies for this compound Note: This table is predictive, based on established group frequency data.
| Vibration Type | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium (two bands) | Medium |
| C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Strong | Strong |
| C≡C Stretch | Internal Alkyne | 2190 - 2260 | Weak to Medium | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium to Strong | Weak |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Weak | Medium |
| N-H Wag | Primary Amine | 665 - 910 | Strong, Broad | Weak |
IR and Raman spectroscopy are excellent for monitoring chemical reactions in real-time. For instance, in a reaction involving the amine groups of this compound, such as N-acylation to form an amide, one could monitor the reaction progress by observing:
The disappearance of the characteristic primary amine N-H stretching bands (around 3300-3500 cm⁻¹).
The appearance of a strong carbonyl (C=O) stretching band for the newly formed amide group (typically 1630-1680 cm⁻¹).
The appearance of a single N-H stretching band for the secondary amide (around 3300 cm⁻¹).
Similarly, if a reaction were to occur at the alkyne, such as reduction to an alkene or alkane, the disappearance of the C≡C stretching vibration at ~2240 cm⁻¹ would be a clear indicator that the starting material has been consumed. beilstein-journals.org The appearance of a C=C stretch (for an alkene, ~1640-1680 cm⁻¹) or the absence of either signal (for an alkane) would confirm the product's identity.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with its two nitrogen atoms, it would adhere to the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. jove.com
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. The molecular formula for this compound is C₅H₁₀N₂. Based on this, its exact mass can be calculated. This precise measurement is crucial for distinguishing it from other compounds with the same nominal mass.
Table 1: Computed Mass Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂ | PubChem nih.gov |
| Exact Mass | 98.08440 Da | PubChem nih.gov |
This data is computed and sourced from the PubChem database.
Upon ionization, the molecular ion [C₅H₁₀N₂]⁺˙ at m/z 98 would be formed. Key predicted fragmentation pathways would include:
α-cleavage at the C1-C2 bond, leading to the loss of a C₄H₇N radical and the formation of a primary immonium ion [CH₂NH₂]⁺ at m/z 30. This is a very common fragment for primary amines. future4200.comlibretexts.org
Cleavage of the C3-C4 bond, which is β to the C1 amine and α to the alkyne. This could lead to the formation of a [C₃H₄N]⁺ fragment (m/z 54) and a C₂H₆N radical.
Cleavage of the C4-C5 bond, which is α to the C5 amine, would result in the loss of a methyl radical (•CH₃) to form a [C₄H₇N₂]⁺ fragment at m/z 83.
Table 2: Predicted MS/MS Fragmentation of this compound
| m/z (predicted) | Ion Formula (predicted) | Proposed Fragmentation Pathway |
|---|---|---|
| 98 | [C₅H₁₀N₂]⁺˙ | Molecular Ion |
| 83 | [C₄H₇N₂]⁺ | Loss of •CH₃ from the C5 position |
| 68 | [C₄H₆N]⁺ | Loss of •CH₂NH₂ from the C1 position |
| 54 | [C₃H₄N]⁺ | Cleavage of the C3-C4 bond |
This table represents predicted fragmentation patterns based on general principles of mass spectrometry, as experimental data was not found in the searched literature.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of this writing, no single-crystal X-ray diffraction studies for this compound or its simple derivatives have been reported in the surveyed literature. Such a study would be necessary to unambiguously determine its solid-state conformation and packing. The flexibility of the propylene (B89431) chain between the two functional groups allows for various possible conformations.
Despite the lack of experimental crystal structure data, the molecular structure of this compound allows for predictions about its potential for forming complex supramolecular architectures. The two primary amine groups (-NH₂) are excellent hydrogen bond donors and can also act as acceptors. cdnsciencepub.comrsc.org This dual functionality enables the formation of extensive intermolecular hydrogen-bonding networks, such as chains or sheets. nih.goviucr.org
Furthermore, the alkyne (C≡C) triple bond, while not a strong hydrogen bond acceptor, can participate in weaker C-H···π or N-H···π interactions. polyu.edu.hk The interplay between the strong N-H···N hydrogen bonds and these weaker interactions could lead to the formation of intricate three-dimensional supramolecular structures. rsc.orgrsc.org The formation of intramolecular hydrogen bonds is also a possibility, which could influence the preferred conformation of the molecule in both the solid state and in solution. cdnsciencepub.com Studies on other aliphatic diamines have shown that intramolecular hydrogen bonding is a significant factor in their conformation. cdnsciencepub.com
Electronic Absorption and Emission Spectroscopy for Electronic Properties (where applicable)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule. The applicability of this technique to this compound is limited due to its molecular structure.
The molecule lacks a significant chromophore. A chromophore is a part of a molecule responsible for its color, which typically involves a system of conjugated π-electrons. This compound contains an isolated alkyne and two amine groups.
Alkanes and non-conjugated amines typically show σ → σ* and n → σ* transitions, respectively, which occur at very short wavelengths (typically < 200 nm). hnue.edu.vnupi.edu These absorptions are often not observable in standard UV-Vis spectrophotometers as they fall in the far-UV region, which is absorbed by common solvents and atmospheric oxygen. bbec.ac.inpressbooks.pub
Isolated alkynes exhibit π → π* transitions, which also occur at high energies, generally below 200 nm. hnue.edu.vnlibretexts.org
Consequently, a solution of pure this compound in a standard solvent like ethanol (B145695) or water is expected to be colorless and show no significant absorbance in the 200-800 nm range. Due to the lack of a suitable chromophore and fluorophore, the compound is not expected to be fluorescent. No experimental electronic absorption or emission spectra for this compound are available in the reviewed literature, which is consistent with these theoretical expectations.
UV-Vis Spectroscopy in the Study of Charge Transfer Complexes
UV-Visible spectroscopy is a pivotal technique for detecting and characterizing the formation of charge-transfer (CT) complexes. These complexes consist of an electron donor and an electron acceptor, and their interaction often gives rise to a new, distinct absorption band in the UV-Vis spectrum that is absent in the spectra of the individual components. jetir.org This CT band typically appears at longer wavelengths (in the visible or near-UV region) and is associated with the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light. jetir.org The intensity and position of this band can provide valuable information about the stoichiometry, stability, and electronic properties of the complex.
While specific studies on the charge-transfer complexes of this compound are not extensively documented in the literature, the presence of two primary amine groups suggests its potential to act as an effective electron donor (D) in the presence of suitable electron acceptors (A). The general principle involves the formation of a complex, which can be represented as:
D + A ⇌ [D→A]
The electronic absorption spectra of such complexes are anticipated to show a new band corresponding to the charge-transfer transition. The energy of this transition is directly related to the ionization potential of the donor and the electron affinity of the acceptor.
To illustrate the expected spectroscopic behavior of this compound, we can examine research findings from analogous diamine compounds, such as o-phenylenediamine (B120857), which have been studied in the context of charge-transfer complex formation with various acceptors.
Detailed Research Findings
Studies on aromatic and aliphatic diamines provide a strong basis for predicting the behavior of this compound. For instance, the interaction between o-phenylenediamine (OPD), an aromatic diamine, and various electron acceptors has been well-characterized.
In one such study, the formation of a charge-transfer complex between o-phenylenediamine and the π-acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) was investigated. nih.govacs.org The mixing of OPD and DDQ in solvents like methanol (B129727) (MeOH) and acetonitrile (B52724) (AN) resulted in the appearance of new absorption bands at wavelengths greater than 400 nm, which were not present in the spectra of the individual molecules. nih.govacs.org Specifically, the solid-state UV-Vis spectrum of the complex showed two distinct absorption bands at 368 nm and 504 nm. nih.govacs.org
Similarly, the reaction of o-phenylenediamine with picric acid, another strong π-acceptor, leads to the formation of a charge-transfer complex, [(OPDH)⁺(PA)⁻], which has been characterized using UV-Vis spectroscopy among other techniques. nih.gov The formation of this complex is often accompanied by proton transfer, a common feature in strong donor-acceptor interactions. nih.govresearchgate.net
The table below summarizes the UV-Vis absorption data for charge-transfer complexes of various diamines with different acceptors, providing a reference for the potential spectral characteristics of this compound complexes.
| Electron Donor | Electron Acceptor | Solvent | Charge-Transfer Band (λmax, nm) |
| o-Phenylenediamine | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile | > 400 |
| o-Phenylenediamine | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Methanol | > 400 |
| o-Phenylenediamine | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Solid State | 368, 504 nih.govacs.org |
| 3,5-Diamino-1,2,4-triazole | Chloranilic Acid | Ethanol | 524.5 scirp.org |
| 3,5-Diamino-1,2,4-triazole | Chloranilic Acid | Methanol | 524.5 scirp.org |
| 6-Methyl-1,3,5-triazine-2,4-diamine | Chloranilic Acid | Ethanol | 524.5 scirp.org |
| 6-Methyl-1,3,5-triazine-2,4-diamine | Chloranilic Acid | Methanol | 524 scirp.org |
Future Research Directions and Emerging Applications of Pent 2 Yne 1,5 Diamine
Development of Novel and Sustainable Synthetic Pathways
The future synthesis of Pent-2-yne-1,5-diamine will likely focus on developing more sustainable and efficient methods, moving away from traditional, often harsh, chemical processes. Research will probably target green chemistry principles to minimize waste and energy consumption.
Key areas of development could include:
Bio-based Synthesis: As the industry shifts towards renewable feedstocks, pathways utilizing microbial fermentation to produce diamine precursors could be explored. organic-chemistry.orgquora.com Research into the biosynthesis of alkyne-containing natural products may also inspire novel enzymatic or chemo-enzymatic routes. acs.orgchemsrc.com
Electrochemical Methods: Electrosynthesis offers a green alternative to conventional chemical oxidation or reduction. An electrochemical approach could be developed for diamination, potentially from alkene precursors, using precisely controlled potentials to avoid harsh reagents. researchgate.net
Catalytic Routes from Renewable Resources: Investigating catalytic transformations of bio-derived platform chemicals into diamines is a growing field. organic-chemistry.org Future work could focus on converting biomass-derived furans or other platform molecules into the C5 carbon backbone of this compound.
A comparative table of potential sustainable methods is presented below.
| Synthetic Approach | Potential Advantages | Key Research Challenge |
| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. | Identifying or engineering enzymes compatible with alkyne functionalities. |
| Electrosynthesis | Avoids stoichiometric oxidants/reductants, precise process control, potential for scalability. researchgate.net | Developing selective and efficient electrode materials and reaction conditions. |
| Flow Chemistry Synthesis | Enhanced safety, better heat/mass transfer, improved yield and scalability. rsc.org | Optimizing reactor design and conditions for multi-step continuous synthesis. |
Exploration of New Catalytic Systems and Processes
The dual functionality of this compound makes it a prime candidate for novel catalytic transformations. The alkyne group can be activated by various transition metals, while the amine groups can act as directing groups or participate directly in reactions. rsc.org
Future catalytic research will likely involve:
Hydroamination and Hydroarylation: Research has shown that related N-propargyl aniline (B41778) derivatives can undergo intramolecular hydroamination or hydroarylation catalyzed by main group metals like tin or indium to form valuable heterocyclic structures such as quinolines. researchgate.netrsc.orgpearson.comorganic-chemistry.org Similar catalytic systems could be applied to this compound for the synthesis of novel nitrogen-containing heterocycles.
C-N Bond Formation: Nickel-hydride catalyzed hydroamination of alkynes is an emerging area for forming C-N bonds with high regioselectivity under mild conditions. chemspider.comlookchem.com Future studies could explore these catalysts for intermolecular reactions with this compound.
Copper-Catalyzed Reactions: Copper catalysts are well-known for promoting reactions like the azide-alkyne cycloaddition ("click chemistry") and C-H activation of terminal alkynes. wikipedia.org While this compound is an internal alkyne, research into copper-catalyzed C-N cross-coupling could be extended to this substrate.
| Catalyst Type | Potential Reaction | Application |
| Indium/Tin Chlorides | Intramolecular Hydroamination/Hydroarylation researchgate.netorganic-chemistry.org | Synthesis of complex heterocycles. |
| Nickel-Hydride Complexes | Intermolecular Hydroamination chemspider.comlookchem.com | Formation of new C-N bonds, synthesis of complex amines. |
| Gold Catalysts | Pyrrole Synthesis from Aminopentynols organic-chemistry.org | Creation of substituted pyrroles and other heterocycles. |
| Ruthenium Catalysts | Alkene-Alkyne Coupling rsc.org | Stereoselective synthesis of complex organic molecules. |
Advancement in Materials Science and Polymer Applications
Diamines are fundamental monomers for high-performance polymers like polyamides and polyureas. organic-chemistry.orgquora.comorganic-chemistry.org The presence of the alkyne group in this compound offers a unique opportunity for creating advanced materials.
Potential applications include:
Thermosetting Polymers: The diamine functionalities can be used for polymerization to create linear polymer chains. The pendant alkyne groups can then be used for subsequent cross-linking via thermal or catalytic activation (e.g., cycloaddition reactions), leading to robust thermoset materials with high thermal stability.
Functional Polymer Resins: The alkyne group can serve as a handle for post-polymerization modification. Using "click" chemistry, various functional groups (e.g., fluorophores, bioactive molecules) can be attached to a polymer backbone derived from this compound. vaia.com
Conducting Polymers: Polymers based on aromatic diamines are known to have conductive properties. nih.gov While aliphatic, the incorporation of the conjugated alkyne system within a polymer backbone made from this compound could be explored for novel electronic properties. cymitquimica.com
Bio-inspired and Supramolecular Chemistry Applications (non-clinical)
Bio-inspired catalysts and supramolecular chemistry focus on mimicking biological systems to achieve high efficiency and selectivity.
Bio-inspired Catalysis: Research on flavin-metal ion photocatalytic systems has shown the ability to perform aerobic oxyfunctionalization of alkynes. researchgate.net Such bio-inspired systems could be used to selectively oxidize this compound to create valuable multi-oxygen-containing motifs.
Supramolecular Assemblies: Diamines are known to form supramolecular ionic networks and can be encapsulated within larger host molecules. pearson.comnih.govpolyu.edu.hk The rigid alkyne backbone of this compound could be exploited to create highly ordered, self-assembled structures, such as gels or molecular cages, held together by hydrogen bonds and other non-covalent interactions. chegg.com These structures could find use in areas like selective molecular recognition or as nanoreactors.
Integration with Flow Chemistry and Automated Synthesis Methodologies
Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and reproducibility. nih.govrsc.orgiris-biotech.de
Flow Chemistry: The synthesis of fine chemicals and pharmaceuticals is progressively using flow chemistry, which offers precise control over reaction parameters and allows for safer handling of reactive intermediates. rsc.orgconicet.gov.ar Future work could develop a continuous flow process for the synthesis of this compound or its derivatives, enabling on-demand production. nih.gov
Automated Synthesis Platforms: Automated lab reactors and platforms like Synple Chem or Chemspeed's FLEX AUTOPLANT allow for the rapid optimization of reaction conditions and the synthesis of compound libraries with minimal human intervention. This compound and its derivatives could be integrated into these automated workflows to accelerate the discovery of new materials and molecules. These systems can systematically vary reagents, catalysts, and conditions to quickly map out the synthetic landscape for this versatile building block. rsc.org
High-Throughput Screening and Combinatorial Approaches in Chemical Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for discovering new compounds with desired properties from large libraries.
Combinatorial Libraries: this compound is an ideal scaffold for combinatorial chemistry. The two amine groups and the alkyne moiety can be functionalized independently or in sequence to create a large library of diverse derivatives. For example, the alkyne can be used in click reactions with a library of azides, while the amines can be reacted with various acyl chlorides or aldehydes. vaia.com
HTS for Catalyst Discovery: HTS methods can be used to rapidly screen for new catalysts for reactions involving this compound. For instance, a fluorescent-based assay could be developed to screen libraries of chiral catalysts for an asymmetric transformation of the molecule. This approach would accelerate the development of stereoselective syntheses for chiral derivatives.
Building Block for Drug Discovery: The structural motif of this compound could be incorporated into building blocks for DNA-encoded libraries (DEL) or for parallel synthesis of small molecules for screening against biological targets.
Q & A
Q. What analytical techniques are recommended for characterizing Pent-2-yne-1,5-diamine, and how should researchers validate their findings?
Methodological Answer:
- Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups. Cross-validate with elemental analysis (CHNS) to ensure purity .
- Validation : Calibrate instruments using certified reference standards. Perform replicate measurements to assess precision. Compare results with literature values (e.g., CAS 15520-10-2) and databases like NIST Standard Reference Data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. Consult a physician and provide the safety data sheet (SDS) for reference .
- Storage : Store in airtight containers away from oxidizers and heat sources. Monitor for amine degradation via periodic GC-MS analysis .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?
Methodological Answer:
- Experimental Design : Apply a factorial Design of Experiments (DoE) to test variables (e.g., temperature, catalyst type, solvent polarity). Use palladium or nickel catalysts for cross-coupling reactions, as the alkyne moiety in the compound suggests potential for catalytic activation .
- Controls : Include blank reactions (no catalyst) and reference compounds (e.g., non-alkyne diamines) to isolate catalytic effects. Monitor reaction progress via HPLC or in-situ FTIR .
- Data Collection : Quantify yields and byproducts using calibrated internal standards. Perform kinetic studies to determine rate constants .
Q. How should contradictory data in literature regarding the physicochemical properties of this compound be resolved?
Methodological Answer:
- Replication : Reproduce experiments from conflicting studies, ensuring identical conditions (e.g., purity ≥99%, solvent grade). Document procedural deviations meticulously .
- Analytical Cross-Check : Use orthogonal methods (e.g., compare NMR with X-ray crystallography if feasible) to verify structural assignments. Cross-reference with NIST data for boiling points, density, and solubility .
- Critical Assessment : Evaluate the theoretical frameworks and instrumentation used in conflicting studies. For example, discrepancies in pKa values may arise from differences in solvent systems or electrode calibration .
Q. What strategies are effective for identifying research gaps in the application of this compound in polymer chemistry?
Methodological Answer:
- Literature Review : Systematically search databases (SciFinder, Reaxys) using keywords like "alkyne diamine polymerization" and filter for patents, primary articles, and reviews. Use citation tracking to identify seminal works .
- Gap Analysis : Compare existing studies on analogous compounds (e.g., hexamethylenediamine) to hypothesize unexplored reactivity (e.g., click chemistry applications). Prioritize gaps where the alkyne group could enable novel crosslinking mechanisms .
- Collaboration : Engage with computational chemists to model potential reactions, reducing trial-and-error in lab work .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
